

# Unveiling the Biological Profile of Sofosbuvir Impurity C: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B10800363*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a testament to the success of direct-acting antiviral agents. The manufacturing process of this complex nucleotide analog, however, can lead to the formation of related substances, or impurities. Among these is **Sofosbuvir impurity C**, a diastereoisomer of the active pharmaceutical ingredient. While generally found at low levels, a thorough understanding of the biological activity of any process-related impurity is critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known and potential biological activities of **Sofosbuvir impurity C**, outlines detailed experimental protocols for its evaluation, and discusses its potential interactions with cellular signaling pathways. Although specific quantitative data for **Sofosbuvir Impurity C** is limited in publicly available literature, this guide synthesizes the available information and provides a framework for its comprehensive biological characterization.

## Introduction to Sofosbuvir and Impurity C

Sofosbuvir is a prodrug that, once metabolized in the liver to its active triphosphate form, acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.<sup>[1][2]</sup> Its chemical structure is (2S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.

**Sofosbuvir impurity C**, chemically named propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a diastereoisomer of Sofosbuvir.[3] It is formed during the manufacturing process and is considered a process-related impurity.[4] In vitro studies have indicated that **Sofosbuvir impurity C** possesses significantly lower anti-HCV activity compared to the parent drug and does not effectively inhibit HCV replication in replicon assays.[3]

Table 1: Chemical and Physical Properties of **Sofosbuvir Impurity C**

| Property          | Value                                                                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[3] |
| CAS Number        | 1496552-28-3[3]                                                                                                                                      |
| Molecular Formula | C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P[3]                                                                                  |
| Molecular Weight  | 529.45 g/mol [3]                                                                                                                                     |

## Quantitative Biological Data

As of the latest available data, specific quantitative measures of the biological activity of **Sofosbuvir impurity C**, such as IC<sub>50</sub>, EC<sub>50</sub>, or CC<sub>50</sub> values, are not extensively reported in peer-reviewed literature or publicly accessible regulatory documents. The prevailing information qualitatively describes it as being "less active" than Sofosbuvir.[3] The following table summarizes the currently available qualitative data and provides a template for how quantitative data, once generated, should be presented.

Table 2: Summary of Biological Activity for **Sofosbuvir Impurity C**

| Assay Type           | Cell Line                    | Target              | Endpoint                        | Result                       | Reference |
|----------------------|------------------------------|---------------------|---------------------------------|------------------------------|-----------|
| Antiviral Activity   | Huh-7 HCV Replicon Cells     | HCV Replication     | Inhibition of viral replication | Does not effectively inhibit | [3]       |
| Cytotoxicity         | Various (e.g., HepG2, Huh-7) | Cellular Viability  | CC <sub>50</sub>                | Data not available           | -         |
| Enzymatic Inhibition | Recombinant HCV NS5B         | HCV NS5B Polymerase | IC <sub>50</sub>                | Data not available           | -         |

## Detailed Experimental Protocols

To thoroughly characterize the biological profile of **Sofosbuvir impurity C**, a series of in vitro assays are necessary. The following are detailed protocols that can be employed to determine its antiviral efficacy, cytotoxicity, and direct enzymatic inhibition.

### HCV Replicon Assay for Antiviral Activity (EC<sub>50</sub> Determination)

This assay assesses the ability of a compound to inhibit HCV RNA replication in a cellular context.

#### Methodology:

- Cell Culture: Propagate Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
- Compound Preparation: Prepare a stock solution of **Sofosbuvir impurity C** in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.003 µM). Include Sofosbuvir as a positive control and a vehicle control (DMSO).
- Assay Procedure:

- Seed the HCV replicon cells in 96-well plates at a density of  $1 \times 10^4$  cells per well and incubate for 24 hours.
- Remove the culture medium and add the medium containing the serial dilutions of **Sofosbuvir impurity C**, Sofosbuvir, or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Data Analysis:
  - After incubation, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
  - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value (the concentration at which 50% of viral replication is inhibited).





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buy Sofosbuvir impurity C | 1496552-28-3 [smolecule.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- To cite this document: BenchChem. [Unveiling the Biological Profile of Sofosbuvir Impurity C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800363#potential-biological-activity-of-sofosbuvir-impurity-c]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)